molecular formula C7H10Br2 B3333906 7,7-Dibromobicyclo[4.1.0]heptane CAS No. 2415-79-4

7,7-Dibromobicyclo[4.1.0]heptane

Cat. No.: B3333906
CAS No.: 2415-79-4
M. Wt: 253.96 g/mol
InChI Key: IFLNHZYJRFDRRU-UHFFFAOYSA-N
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Description

7,7-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a bicyclic structure featuring two bromine atoms attached to the same carbon atom. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The process involves the addition of bromine (Br2) across the double bond of cyclohexene, resulting in the formation of the desired product . The reaction typically occurs under mild conditions and does not require any special catalysts or reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis from cyclohexene and bromine is scalable and can be adapted for larger-scale production. The reaction’s simplicity and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromobicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo elimination to form bicyclo[4.1.0]hept-1-ene.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.

    Addition Reactions: Bromine (Br2) or hydrogen halides (HX) can be used under mild conditions.

Major Products

    Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.

    Elimination: The major product is bicyclo[4.1.0]hept-1-ene.

    Addition: Products include dibromo derivatives or halogenated compounds.

Scientific Research Applications

7,7-Dibromobicyclo[4.1.0]heptane is used in various scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.

    Pharmaceutical Research: It is used in the synthesis of potential drug candidates and studying reaction mechanisms.

    Chemical Biology: The compound is employed in probing biological systems and understanding molecular interactions.

Mechanism of Action

The mechanism of action of 7,7-Dibromobicyclo[4.1.0]heptane involves its reactivity due to the strained bicyclic structure and the presence of bromine atoms. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds and the release of bromide ions. The strained ring system also makes it susceptible to elimination reactions, forming alkenes.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but with chlorine atoms instead of bromine.

    Bicyclo[4.1.0]heptane: The parent hydrocarbon without halogen substituents.

    7,7-Diiodobicyclo[4.1.0]heptane: Similar structure with iodine atoms.

Uniqueness

7,7-Dibromobicyclo[4.1.0]heptane is unique due to the presence of bromine atoms, which impart different reactivity compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine, leading to different reaction kinetics and mechanisms. This makes this compound particularly useful in specific synthetic applications where the properties of bromine are advantageous.

Properties

IUPAC Name

7,7-dibromobicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLNHZYJRFDRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302065
Record name 7,7-Dibromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-79-4
Record name NSC148273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148273
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,7-Dibromobicyclo[4.1.0]heptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2415-79-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 7,7-Dibromobicyclo[4.1.0]heptane?

A1: this compound serves as a valuable precursor in organic synthesis. Its reactivity stems from the strained cyclopropane ring, which can undergo ring-opening reactions under various conditions. Specifically, it acts as a precursor for:

  • Synthesis of Troponoids: It is a key starting material for the synthesis of 1,3,5-cycloheptatriene (tropylidene), a crucial intermediate in the preparation of troponoids and tropylium salts. []
  • Formation of Polycyclic Compounds: Through ring-opening and subsequent reactions, it allows the construction of complex polycyclic structures. []
  • Generation of Carbene Intermediates: Reaction with strong bases like methyllithium can generate cyclopropylidene carbenes. These carbenes can undergo intramolecular insertion reactions, offering a route to diverse cyclic systems. []

Q2: How does the presence of bromine atoms influence the reactivity of this compound?

A2: The bromine atoms play a crucial role in the compound's reactivity.

  • Nucleophilic Substitution: The bromine atoms, being good leaving groups, facilitate nucleophilic substitution reactions. This reactivity is highlighted in the reaction of this compound and 7-Bromobicyclo[4.1.0]heptane with nucleophiles via a radical chain mechanism, often enhanced by UV irradiation. [, ]
  • Formation of Organometallic Reagents: Reaction with metals like lithium can lead to lithium-halogen exchange, forming organolithium species. These highly reactive intermediates can further react with various electrophiles, broadening the synthetic scope. []

Q3: Can you provide an example of how this compound is used to synthesize complex molecules?

A3: A compelling example is the synthesis of 2-Phenylphospholeno[3,4-d]tropone 2-oxide. [] This synthesis utilizes 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane as the starting material and leverages its reactivity to construct the fused ring system of the target molecule. This example highlights the compound's utility in accessing complex structures relevant to various fields, including medicinal chemistry.

Q4: What are the safety concerns associated with handling this compound?

A4: this compound is a flammable liquid and should be handled with caution. [] It is recommended to handle it in a well-ventilated area, preferably a fume hood, to minimize exposure. Personal protective equipment like gloves and safety glasses should be worn during handling. Additionally, the compound tends to resinify in air, necessitating storage under inert conditions to maintain its purity. []

Q5: Are there alternative methods for synthesizing compounds that traditionally rely on this compound as a precursor?

A5: While this compound serves as a common precursor for various compounds, alternative synthetic strategies are continually evolving. For example, the [4+6]-cycloaddition reaction between thiophene S,S-dioxides and cyclopropenes offers a powerful approach to access highly substituted cycloheptatrienes, expanding the scope beyond traditional methods relying on this compound. [] The choice of synthetic route often depends on factors such as substrate availability, desired product, reaction efficiency, and safety considerations.

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